molecular formula C11H12Cl2O B8276990 2-Chloro-1-(3-chloro-phenyl)-pentan-3-one

2-Chloro-1-(3-chloro-phenyl)-pentan-3-one

Cat. No. B8276990
M. Wt: 231.11 g/mol
InChI Key: FUQZXJNDJJCHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-chloro-phenyl)-pentan-3-one is a useful research compound. Its molecular formula is C11H12Cl2O and its molecular weight is 231.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(3-chloro-phenyl)-pentan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3-chloro-phenyl)-pentan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-1-(3-chloro-phenyl)-pentan-3-one

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

2-chloro-1-(3-chlorophenyl)pentan-3-one

InChI

InChI=1S/C11H12Cl2O/c1-2-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7H2,1H3

InChI Key

FUQZXJNDJJCHAF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC1=CC(=CC=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 333 mg (2.4 mmol) copper(II) chloride in acetonitrile (2 ml) 1041 mg (12 mmol) ethyl vinylketone and 344 mg (3 mmol) tert.-butylnitrite were added at room temperature. 258 mg (2 mmol) 3-chloroaniline was added slowly. The reaction turned warm and a gas evolved. The reaction was stirred for 30 minutes at room temperature. 25% Aqueous HCl solution was added and the reaction was extracted twice with diethyl ether. The combined organic layers were washed once with 25% aqueous HCl solution and stirred for 10 minutes at room temperature with 314 mg (2 mmol) DBU. A solid precipitated. The reaction was washed once with 25% aqueous HCl solution and once with brine, dried over sodium sulphate, filtered and the solvent was evaporated under reduced pressure. The crude product was subjected to high vacuo to yield 357 mg (77%) 2-chloro-1-(3-chloro-phenyl)-pentan-3-one as an orange oil. The crude product was used without further purification in the next step. 1H NMR (DMSO-D6, 250 MHz): δ (ppm)=7.26-7.22 (m, 3H), 7.10 (s, 1H), 4.40 (dd, 1H), 3.33 (dd, 1H), 3.04 (dd, 1H), 2.72 (dq, 1H), 2.53 (dq, 1H), 1.07 (t, 3H).
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
314 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
344 mg
Type
reactant
Reaction Step Four
Quantity
333 mg
Type
catalyst
Reaction Step Four

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